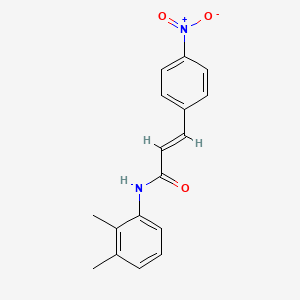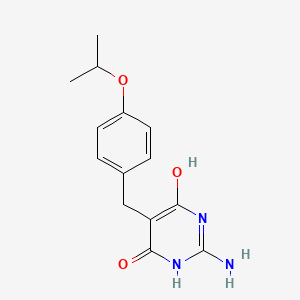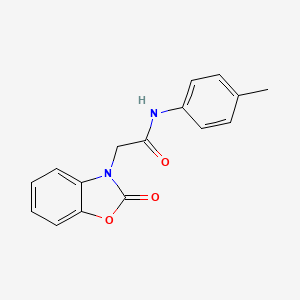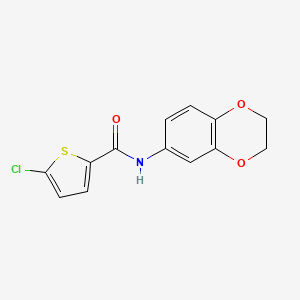
N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has been widely researched in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is not well understood. However, it has been shown to inhibit the activity of certain enzymes and to interact with metal ions. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with metal ions, including copper and iron. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potential as a drug target. It has also been shown to be a useful fluorescent probe for the detection of metal ions. However, one limitation is that the mechanism of action of this compound is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a drug target, particularly in the treatment of diseases such as Alzheimer's and Parkinson's. Another direction is to study its interactions with metal ions in more detail, with the goal of developing new metal ion sensors. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to new insights into its potential applications.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods. One method involves the reaction of 2,3-dimethylaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2,3-dimethylaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to be effective in synthesizing this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug target. It has also been used in the study of enzyme inhibition and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-3-5-16(13(12)2)18-17(20)11-8-14-6-9-15(10-7-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGYQSRIINRFC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)


![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)



![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)